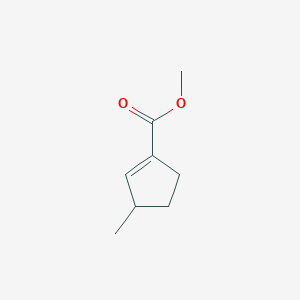
Methyl 3-methylcyclopentene-1-carboxylate
概要
説明
Methyl 3-methylcyclopentene-1-carboxylate is an organic compound that belongs to the class of cyclopentene carboxylates. It is a colorless liquid that is widely used in various scientific research applications. The compound is synthesized through a multistep process that involves several chemical reactions.
作用機序
The mechanism of action of methyl 3-methylcyclopentene-1-carboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in the biosynthesis of important cellular components. The compound is also believed to have antimicrobial and antitumor properties.
生化学的および生理学的効果
The biochemical and physiological effects of methyl 3-methylcyclopentene-1-carboxylate are largely unknown. However, studies have shown that the compound has antimicrobial and antitumor properties. It has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
One of the advantages of using methyl 3-methylcyclopentene-1-carboxylate in lab experiments is its versatility. The compound can be used as a reagent in various organic synthesis reactions and as a building block for the synthesis of other compounds. Another advantage is its relatively low cost compared to other reagents. However, one of the limitations is its toxicity. The compound is toxic and should be handled with care.
将来の方向性
There are several future directions for the research on methyl 3-methylcyclopentene-1-carboxylate. One direction is to further investigate its mechanism of action. Another direction is to explore its potential as an antimicrobial and antitumor agent. The compound could also be used in the synthesis of new pharmaceuticals and natural products. Additionally, research could be conducted on the development of new synthesis methods for the compound that are more efficient and environmentally friendly.
Conclusion:
Methyl 3-methylcyclopentene-1-carboxylate is a versatile compound that is widely used in various scientific research applications. Its synthesis method involves several chemical reactions, and it has been shown to have antimicrobial and antitumor properties. The compound has advantages and limitations for lab experiments, and there are several future directions for research on its mechanism of action, potential as an antimicrobial and antitumor agent, and synthesis methods.
科学的研究の応用
Methyl 3-methylcyclopentene-1-carboxylate is widely used in various scientific research applications. It is used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. The compound is also used in the synthesis of natural products and pharmaceuticals. It is used in the synthesis of biologically active compounds such as antitumor agents, antifungal agents, and antiviral agents.
特性
CAS番号 |
114614-92-5 |
|---|---|
製品名 |
Methyl 3-methylcyclopentene-1-carboxylate |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
methyl 3-methylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-6-3-4-7(5-6)8(9)10-2/h5-6H,3-4H2,1-2H3 |
InChIキー |
MGQAYMJJBRADGQ-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C1)C(=O)OC |
正規SMILES |
CC1CCC(=C1)C(=O)OC |
同義語 |
1-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

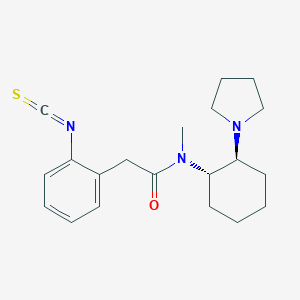
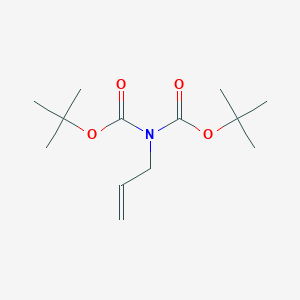
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
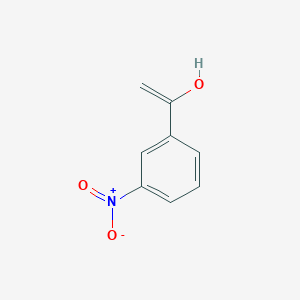
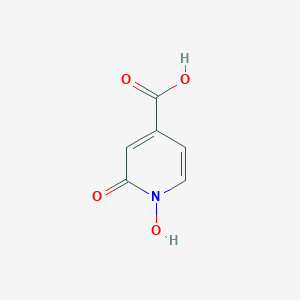
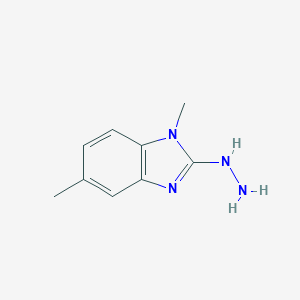
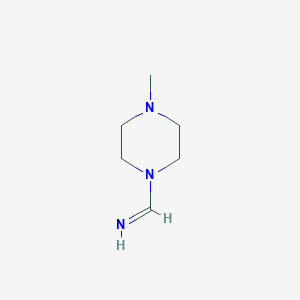
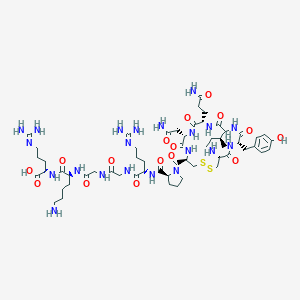
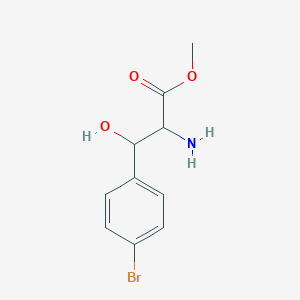
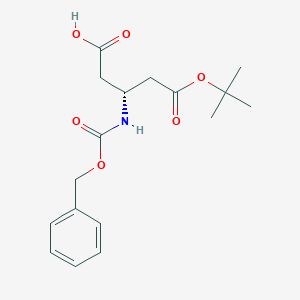
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)
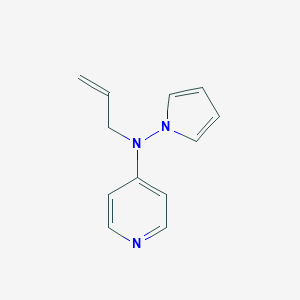
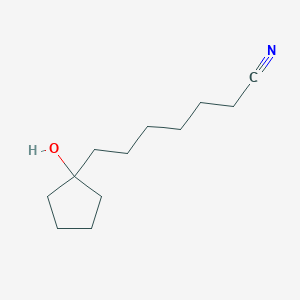
![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)